molecular formula C23H21N5O2S B2379493 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958964-76-6

2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2379493
CAS No.: 958964-76-6
M. Wt: 431.51
InChI Key: UZSMJMFOOYDFBZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:

  • A 2-(2-methylpropyl) substituent at position 2 of the imidazoquinazolinone ring, likely enhancing lipophilicity and membrane permeability.
  • A 5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl] group, which introduces a sulfur-linked pyridopyrimidinone moiety. This fragment may contribute to hydrogen bonding and π-π stacking interactions, critical for biological target engagement.

The compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous systems (e.g., describes similar routes for diimidazo-pyrimidines).

Properties

IUPAC Name

2-(2-methylpropyl)-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-14(2)11-18-22(30)28-21(25-18)16-7-3-4-8-17(16)26-23(28)31-13-15-12-20(29)27-10-6-5-9-19(27)24-15/h3-10,12,14,18H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSMJMFOOYDFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The imidazo[1,2-c]quinazolin-3-one core can be synthesized through various cyclization strategies. One prominent approach involves the reaction of 2-aminobenzamide derivatives with α-haloketones to form the fused heterocyclic system. This method has been successfully employed for structurally related compounds and can be adapted for our target molecule.

Domino Synthesis

A domino synthesis approach represents an efficient method for constructing the imidazoquinazolinone framework. According to the literature, this strategy involves a series of sequential reactions occurring in a single reaction vessel, eliminating the need for intermediate isolation and purification. For example, the reaction between an appropriately substituted 2-aminobenzoic acid, an isocyanate, and an alkylating agent can proceed via domino reactions to form the desired heterocyclic system.

Synthetic Route from Preformed Quinazolinones

Another viable strategy involves starting from a preformed quinazolinone scaffold and subsequently constructing the imidazole ring. This approach often utilizes 2-aminoquinazolin-4(3H)-one derivatives as intermediates, which can undergo cyclization with suitable reagents to form the imidazo[1,2-c]quinazolin-3-one system.

Synthesis of the Imidazo[1,2-c]Quinazolin-3-One Core

Preparation of 2-(2-Methylpropyl)-Substituted Derivatives

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Component

General Approaches

The pyrido[1,2-a]pyrimidin-4-one component can be synthesized through several established methods. One common approach involves the cyclization of 2-aminopyridine derivatives with suitable reagents such as β-ketoesters, β-ketoamides, or malonates.

One-Pot Three-Component Reaction

An efficient one-pot three-component reaction has been reported for the synthesis of structurally similar pyrido[2,3-d]pyrimidine derivatives, which can be adapted for the preparation of the pyrido[1,2-a]pyrimidin-4-one component. This approach typically involves the reaction of an aminopyridine, an aldehyde, and a nitrile or ester under appropriate conditions.

Two main methodologies have proven effective:

Method A : Microwave irradiation conditions
Method B : Catalytic amount of diammonium hydrogen phosphate [(NH₄)₂HPO₄] in aqueous media

Both methods offer advantages in terms of yield, reaction time, and environmental compatibility.

Functionalization at Position 2

Formation of the Methylsulfanyl Linkage

Nucleophilic Substitution Approach

The methylsulfanyl linkage between the imidazo[1,2-c]quinazolin-3-one and pyrido[1,2-a]pyrimidin-4-one components can be established through nucleophilic substitution reactions. This typically involves:

  • Introducing a thiol group at position 5 of the imidazo[1,2-c]quinazolin-3-one core
  • Preparing a halomethyl derivative at position 2 of the pyrido[1,2-a]pyrimidin-4-one component
  • Performing a nucleophilic substitution reaction to form the methylsulfanyl linkage

Thionation Approach

An alternative approach involves the thionation of the imidazo[1,2-c]quinazolin-3-one core using Lawesson's reagent followed by alkylation with a suitable halomethyl derivative of the pyrido[1,2-a]pyrimidin-4-one component. This method has been successfully employed for structurally similar compounds and offers a viable route to the target molecule.

Complete Synthetic Routes for the Target Compound

Convergent Synthesis

A convergent synthetic approach for 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves the separate preparation of the two key components followed by their connection via the methylsulfanyl linkage. This strategy is particularly advantageous as it allows for independent optimization of each component's synthesis.

The proposed synthetic route consists of the following key steps:

  • Synthesis of 5-thio-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
  • Preparation of 2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine
  • Nucleophilic substitution reaction to form the methylsulfanyl linkage
  • Purification and characterization of the final product

Linear Synthesis

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the reactions involved in the synthesis of the target compound. Based on studies with similar compounds, the following solvents have demonstrated promising results:

Reaction Type Preferred Solvents Effects
Cyclization reactions Pyridine, DMF, DMSO Promotes ring closure through high temperature capability
Nucleophilic substitutions DMF, THF, Acetonitrile Facilitates SN2 reactions for sulfanyl linkage formation
Alkylation reactions DMF, Acetone, THF Enhances reactivity of alkylating agents
Thionation reactions Toluene, Xylene Compatible with Lawesson's reagent and other thionating agents

Temperature and Reaction Time

Optimizing temperature and reaction time is crucial for maximizing yield while minimizing side reactions. The following guidelines have been established for key transformations:

  • Cyclization reactions for imidazoquinazolinone formation: 80-140°C for 5-10 hours
  • Thiol alkylation for methylsulfanyl linkage formation: 40-70°C for 8-15 hours
  • Final coupling reactions: 60-120°C for 8-36 hours, depending on the specific substrates and reagents

Catalysts and Additives

The use of appropriate catalysts and additives can significantly enhance reaction efficiency. For the synthesis of similar compounds, the following have proven beneficial:

  • Triphenyl phosphite for the formation of amide bonds during quinazolinone synthesis
  • Base catalysts (triethylamine, sodium hydride) for alkylation reactions
  • Palladium catalysts for certain coupling reactions
  • Diammonium hydrogen phosphate as an environmentally friendly catalyst for multicomponent reactions

Purification Strategies

Efficient purification of intermediates and the final product is essential for obtaining high-quality material. The following purification strategies have been successfully employed:

  • Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane gradients)
  • Recrystallization from suitable solvents (ethanol, ethyl acetate)
  • Preparative HPLC for final product purification
  • Trituration with appropriate solvents to remove impurities

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure of the target compound. The following spectroscopic methods provide valuable structural information:

Analytical Method Expected Key Features
¹H NMR Signals for 2-methylpropyl group (δ 0.8-1.0 ppm for methyl groups), methylene sulfanyl linker (δ 3.5-4.0 ppm), aromatic protons of both heterocyclic systems (δ 7.0-8.5 ppm)
¹³C NMR Characteristic signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons of both heterocyclic systems (δ 110-160 ppm), methylsulfanyl carbon (δ 25-35 ppm), and 2-methylpropyl carbons (δ 20-45 ppm)
IR Absorption bands for C=O stretching (1650-1700 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and C-S stretching (600-700 cm⁻¹)
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (expected m/z around 447), characteristic fragmentation patterns

Chromatographic Analysis

Chromatographic methods provide essential information about the purity of the synthesized compound:

  • HPLC purity assessment using appropriate columns and mobile phases
  • Thin-layer chromatography (TLC) for reaction monitoring and preliminary purity assessment
  • Gas chromatography-mass spectrometry (GC-MS) for additional structural confirmation

X-ray Crystallography

When possible, X-ray crystallography provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement. This is particularly valuable for complex heterocyclic systems like the target compound.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several advantages for the preparation of complex heterocyclic compounds, including reduced reaction times, improved yields, and enhanced selectivity. This approach could be particularly beneficial for challenging transformations in the synthesis of the target compound, such as the formation of the imidazo[1,2-c]quinazolin-3-one core or the establishment of the methylsulfanyl linkage.

Flow Chemistry Approaches

Continuous flow chemistry represents an emerging technology with potential applications in the synthesis of complex heterocyclic compounds. This approach offers advantages in terms of scalability, safety, and process control, which could be valuable for the industrial production of the target compound.

Enzymatic Catalysis

Although less common for complex heterocyclic synthesis, enzymatic catalysis could potentially offer advantages in terms of stereoselectivity and mild reaction conditions for specific transformations in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Imidazoquinazolinone Family

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Potential Bioactivity Evidence Source
Target Compound Imidazo[1,2-c]quinazolin-3-one 2-(2-methylpropyl); 5-(pyridopyrimidinone-sulfanyl) Not explicitly reported Synthesis logic inferred from
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)-imidazo[1,2-c]quinazolin-2(3H)-one (CAS 1024591-25-0) Imidazo[1,2-c]quinazolin-2-one 3-isopropyl; 8,9-dimethoxy; 5-octylsulfanyl Unspecified, but sulfanyl groups often modulate pharmacokinetics
5-[2-(4-chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one Imidazo[1,2-c]quinazolin-3-one 2-isopropyl; 5-(chlorophenyl-ketone-sulfanyl) Chlorophenyl may enhance cytotoxicity

Key Observations :

Substituent Flexibility: The sulfanyl group at position 5 is conserved in analogues (e.g., ), but its attached moiety varies. The target compound’s pyridopyrimidinone group contrasts with octylsulfanyl (CAS 1024591-25-0) or chlorophenyl-ketone (CAS derivative in ), suggesting divergent target selectivity. Alkyl vs. Aromatic Groups: The 2-(2-methylpropyl) group in the target compound may improve metabolic stability compared to 3-isopropyl or 2-isopropyl groups in analogues .

Pharmacological Implications: Pyridopyrimidinone moieties (as in the target compound) are associated with kinase inhibition or DNA intercalation, as seen in related antitumor agents . By contrast, thiazolidinone-containing analogues (e.g., ’s 374101-04-9) exhibit broader bioactivity, including antimicrobial and anti-inflammatory effects, but lack the fused quinazolinone core .

Synthetic Challenges: The target compound’s pyridopyrimidinone-sulfanyl linkage requires precise coupling conditions, akin to methods for diimidazo-pyrimidines (e.g., bromoketone reactions in ). Crystallographic refinement using SHELX programs (e.g., ) would be critical for verifying stereochemistry, especially given the complexity of fused rings.

Research Findings and Gaps

  • Antitumor Potential: While the target compound’s structural relatives (e.g., diimidazo-pyrimidines in ) show antitumor activity, direct data on the target molecule are absent. Its pyridopyrimidinone group parallels motifs in kinase inhibitors, warranting enzymatic assays.
  • Solubility and Bioavailability : The 2-(2-methylpropyl) group may reduce aqueous solubility compared to methoxy or chlorophenyl analogues (e.g., ), necessitating formulation studies.
  • Unanswered Questions: No evidence specifies the target compound’s stability under physiological conditions or its metabolic pathways. Comparative studies with CAS 1024591-25-0 () could clarify sulfanyl group effects on half-life.

Biological Activity

The compound 2-(2-methylpropyl)-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS No. 608497-19-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2} with a molecular weight of 432.52 g/mol. The structure features a complex arrangement of pyrimidine and quinazoline rings, which are often associated with various biological activities.

PropertyValue
Molecular Formula C19H20N4O4S2
Molecular Weight 432.52 g/mol
CAS Number 608497-19-4
IUPAC Name This compound

Anticancer Properties

Recent studies have shown that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds on HepG2 (liver cancer) and MCF-7 cells, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For example:

  • Compound A : IC50 = 0.12 µM against MCF-7
  • Compound B : IC50 = 0.09 µM against A549

These findings suggest that the compound may have similar or enhanced efficacy in targeting cancer cells compared to existing treatments .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activities, particularly against bacterial strains. Pyrimidine derivatives have been noted for their antibacterial and antifungal properties.

Research Findings

A study reported that compounds with similar structures displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Emerging research indicates that pyrimidine-based compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s.

The proposed mechanism includes inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. Inhibition of AChE can lead to improved cognitive functions in models of Alzheimer's disease.

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReference
Anticancer Induction of apoptosis
Antimicrobial Inhibition of bacterial growth
Neuroprotective AChE inhibition

Q & A

Q. How can the compound’s reactivity in heterocyclic systems be exploited for novel derivatives?

  • Methodological Answer :
  • Thiol-disulfide exchange : Introduce disulfide-linked conjugates for redox-responsive drug delivery .
  • Photochemical reactions : Exploit the pyrido[1,2-a]pyrimidinone’s UV absorbance for photoaffinity labeling .
  • Cross-coupling : Use Buchwald-Hartwig amination to append aryl/heteroaryl groups at the quinazolinone nitrogen .

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